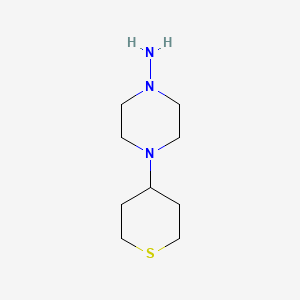

4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine

Beschreibung

4-(Tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine is a heterocyclic compound featuring a piperazine core substituted with a tetrahydrothiopyran moiety at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active piperazine derivatives, which are often utilized as building blocks for receptor-targeted drugs, particularly in central nervous system (CNS) and antimicrobial therapies .

Key structural attributes include:

Eigenschaften

IUPAC Name |

4-(thian-4-yl)piperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3S/c10-12-5-3-11(4-6-12)9-1-7-13-8-2-9/h9H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTOMXCOPHVOHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N2CCN(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

4-(Tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound features a piperazine ring linked to a tetrahydrothiopyran moiety, which may influence its interaction with biological targets. The presence of sulfur in the thiopyran ring is particularly noteworthy as it can enhance the compound's reactivity and biological profile. The molecular formula is , with a molecular weight of approximately 188.30 g/mol.

Antimicrobial Properties

Research has indicated that compounds containing piperazine rings often exhibit antimicrobial properties. For example, derivatives of piperazine have been shown to possess significant activity against various bacterial strains and fungi. The structural modification provided by the thiopyran ring may contribute to enhanced antimicrobial efficacy compared to standard piperazine derivatives.

Antiparasitic Activity

Preliminary studies suggest that this compound may have potential as an antimalarial agent. Its active metabolite is linked to piperaquine, an established antimalarial drug, indicating a possible mechanism of action through interference with parasitic metabolic pathways.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are critical in managing type 2 diabetes mellitus. The structure of this compound suggests it could serve as a scaffold for developing new DPP-4 inhibitors. Research into similar compounds has shown that modifications can significantly enhance their inhibitory potency against DPP-4, which is vital for regulating blood glucose levels.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to structural variations and their impact on activity:

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| Piperazine Core | Moderate Antimicrobial | Essential for activity; variations affect potency. |

| Thiopyran Ring | Enhanced Reactivity | Sulfur presence increases interaction with biological targets. |

| Aromatic Substituents | Variable Activity | Substituents influence binding affinity to receptors. |

Case Studies

- Antimicrobial Screening : A study evaluated various piperazine derivatives, including those with thiopyran modifications, against common pathogens. Results indicated that compounds with the thiopyran moiety exhibited improved activity compared to their piperazine counterparts, particularly against Gram-positive bacteria.

- Antiparasitic Efficacy : In vitro assays demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against Plasmodium falciparum, suggesting potential for further development as antimalarial agents.

- DPP-4 Inhibition Studies : Compounds structurally related to this compound were assessed for DPP-4 inhibitory activity, revealing that specific modifications can lead to significant enhancements in potency, making them promising candidates for diabetes treatment.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural analogs of 4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Insights

Electronic Effects: The sulfone derivative (4-(4-aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide) exhibits higher polarity and stability than the parent thiopyran due to electron-withdrawing sulfone groups, making it suitable for sensor applications . Trifluoromethylphenyl-substituted analogs (e.g., patent compounds) demonstrate enhanced metabolic stability and receptor binding affinity due to fluorine’s electronegativity .

Patent-derived compounds with trifluoromethyl groups are optimized for CNS penetration, as evidenced by their molecular weights (<500 Da) and moderate lipophilicity (LogP ~3.5) .

Synthetic Feasibility :

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically involves:

- Preparation of the tetrahydrothiopyran ring or its precursor.

- Functionalization of the piperazine ring, often starting from protected intermediates.

- Coupling of the tetrahydrothiopyran moiety to the piperazine nitrogen.

- Final deprotection and purification steps.

The key intermediate in many synthetic routes is a substituted piperazine derivative which is reacted with a suitably functionalized tetrahydrothiopyran precursor.

Preparation of the Piperazine Intermediate

A common approach involves the use of Boc-protected piperazine derivatives to control reactivity and selectivity during substitution reactions.

| Step | Description | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Preparation of piperazine intermediate via nucleophilic substitution | React chloride precursor with Boc-piperazine under nucleophilic conditions | Moderate to high | Boc group protects piperazine nitrogen, facilitating selective reactions |

| 2 | Acid-mediated Boc deprotection | Treatment with acid (e.g., trifluoroacetic acid) | Quantitative | Generates free piperazine for further functionalization |

This strategy was exemplified in the synthesis of piperazine derivatives functionalized with alkyl or heteroalkyl groups, which are crucial for coupling with the tetrahydrothiopyran ring.

Synthesis of the Tetrahydrothiopyran Moiety

The tetrahydrothiopyran ring is less commonly detailed in literature compared to tetrahydropyran analogs but can be synthesized via analogous methods involving sulfur-containing precursors.

- Starting from tetrahydrothiopyran-4-one or related ketones.

- Functionalization via Grignard reagents or other organometallics to introduce side chains.

- Bromination or halogenation steps to introduce leaving groups for nucleophilic substitution.

Although direct literature on tetrahydrothiopyran synthesis is limited, analogous methods from tetrahydropyran derivatives provide a reliable framework.

Coupling of Tetrahydrothiopyran to Piperazine

The key step is the nucleophilic substitution or amination where the piperazine nitrogen attacks an electrophilic carbon attached to the tetrahydrothiopyran ring.

| Step | Description | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Reaction of piperazine intermediate with tetrahydrothiopyran chloride or bromide | Nucleophilic substitution in polar aprotic solvents (e.g., THF, DMF) at controlled temperatures | Moderate to high | Reaction monitored by TLC or HPLC |

| 2 | Purification by flash chromatography | Silica gel, gradient elution (e.g., ethyl acetate/hexanes) | High purity obtained | Ensures removal of unreacted starting materials and side products |

This step is critical to achieve the desired 4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine structure, as demonstrated in related piperazine functionalizations.

Purification and Characterization

Purification is usually performed by flash chromatography on silica gel with gradients of ethyl acetate and hexanes, yielding the target compound in high purity. Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

- Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight verification.

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

Summary Table of Key Preparation Steps

| Synthetic Stage | Reagents/Intermediates | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Piperazine intermediate synthesis | Chloride precursor + Boc-piperazine | Nucleophilic substitution, acid deprotection | 70-85 | Protecting group strategy to enhance selectivity |

| Tetrahydrothiopyran precursor synthesis | Tetrahydrothiopyran-4-one, organometallic reagents | Grignard addition, halogenation | 55-80 | Analogous to tetrahydropyran methods |

| Coupling step | Piperazine intermediate + tetrahydrothiopyran halide | Nucleophilic substitution in THF or DMF | 60-90 | Key step for assembling final compound |

| Purification | Flash chromatography | Silica gel, EtOAc/hexanes gradient | >95 purity | Ensures removal of impurities |

Research Findings and Notes

- The use of Boc-protected piperazine intermediates allows for efficient and selective functionalization, minimizing side reactions.

- Analogous preparation methods from tetrahydropyran derivatives provide valuable insights into the synthesis of the tetrahydrothiopyran moiety, despite sulfur heteroatom differences.

- Flash chromatography purification is essential to obtain high-purity final products suitable for pharmacological evaluation.

- The coupling reaction conditions (solvent, temperature, stoichiometry) significantly influence yield and purity, requiring optimization for scale-up.

Q & A

Q. What are the optimal synthetic routes for 4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine, and how can reaction yields be improved?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of piperazine derivatives with tetrahydro-2H-thiopyran-4-yl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Reaction optimization may include temperature control (e.g., 80–140°C) and solvent selection (e.g., ethanol or dioxane). Purification via column chromatography or preparative TLC is critical for isolating the amine product. Low yields (e.g., 6–39%) in similar compounds highlight the need for stoichiometric adjustments or catalyst screening .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the integration and chemical environment of the thiopyran and piperazine moieties (e.g., δ 2.33–3.73 ppm for piperazine protons) .

- Mass spectrometry (ESI+) : For molecular ion validation (e.g., m/z 198–492 [M+H]⁺) .

- HPLC : To assess purity (>98% is standard for bioactive compounds) .

Q. How can the stability of this compound be assessed under different storage conditions?

Accelerated stability studies under varied pH, temperature, and humidity are recommended. For instance, storage at –20°C in inert atmospheres (argon) minimizes degradation. Analytical techniques like HPLC-MS track decomposition products, such as oxidized thiopyran derivatives .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydro-2H-thiopyran moiety influence the compound's biological activity?

Stereochemical variations (e.g., R vs. S configurations) alter hydrogen bonding and steric interactions with targets. For example, R-configured thiopyran derivatives in similar compounds form intramolecular hydrogen bonds (N–H···N), enhancing receptor affinity . Computational docking studies (e.g., AutoDock Vina) can predict stereospecific binding modes to enzymes or receptors .

Q. What strategies can resolve contradictions in reported biological activities of derivatives?

Contradictions (e.g., varying IC₅₀ values) may arise from assay conditions or impurity profiles. Solutions include:

Q. What computational methods are suitable for predicting the binding affinity of this compound to target receptors?

Molecular dynamics (MD) simulations and density functional theory (DFT) optimize ligand-receptor interactions. For example, Schrödinger’s Glide or MOE docking modules predict binding energies for thiopyran-piperazine hybrids to kinases or GPCRs. Validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is advised .

Q. How does modifying thiopyran ring substituents affect pharmacokinetic properties?

Substituents like methyl or trifluoromethyl groups alter logP (lipophilicity) and metabolic stability. For instance, fluorination reduces CYP450-mediated oxidation, extending half-life (t₁/₂). In vitro microsomal assays (human liver microsomes) quantify metabolic clearance, while LogD₇.₄ measurements guide bioavailability optimization .

Q. What are the common impurities in synthesis, and how are they identified?

Typical impurities include:

- Unreacted intermediates : Detected via LC-MS (e.g., residual piperazine or thiopyran precursors).

- Di-alkylated byproducts : Identified by NMR splitting patterns (e.g., extra piperazine methylene signals).

- Oxidation products : Thiopyran sulfoxides are characterized by m/z +16 shifts in HRMS .

Methodological Notes

- Data Contradictions : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve signal overlap .

- Advanced Synthesis : Microwave-assisted synthesis (100–150°C, 20 min) improves yield and reduces side reactions .

- Biological Assays : Use orthogonal assays (e.g., fluorescence polarization + radiometric) to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.